molecular formula C10H14O3 B189064 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 63242-00-2

9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B189064
CAS No.: 63242-00-2
M. Wt: 182.22 g/mol
InChI Key: CVPZZAZDFKAPMM-UHFFFAOYSA-N
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Description

9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 63242-00-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features the privileged bicyclo[3.3.1]nonane scaffold, a core structure prevalent in numerous biologically active natural products and synthetic targets due to its unique three-dimensional conformation . Research indicates that derivatives of the bicyclo[3.3.1]nonane skeleton are increasingly explored for their potential as anticancer chemotherapeutics . Specifically, structurally similar bicyclo[3.3.1]nonane derivatives have been identified as novel inhibitors of Heat Shock Protein 90 (HSP90)—a promising target in cancer therapy—with the rigid core structure mimicking peptide structures to enable potent biological activity . The compound's keto-acid functionality provides versatile handles for further synthetic modification, allowing researchers to create diverse libraries of functionalized molecules for structure-activity relationship (SAR) studies . It is supplied with a guaranteed purity of 95% and is intended for research applications only. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

9-oxobicyclo[3.3.1]nonane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h6-8H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPZZAZDFKAPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390729
Record name 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63242-00-2
Record name 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action:

The mode of action involves the compound’s interaction with specific functional groups or enzymes. One notable feature is its highly regioselective addition on alkenes . This property allows for the preparation of terminal alcohols by subsequent oxidative cleavage with H₂O₂ in aqueous KOH. The steric demand of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid suppresses the formation of the 2-substituted isomer compared to the use of borane.

Additionally, stoichiometric reactions, kinetic studies, and DFT calculations suggest a plausible mechanism involving a heterocyclic amidinate intermediate with a three-center-two-electron B–H–B bond.

Action Environment:

Environmental factors play a crucial role in the compound’s efficacy and stability. These factors include temperature, pH, humidity, and light exposure. For stability during storage, it is recommended to keep it at room temperature (RT).

Biological Activity

9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound notable for its unique structure, which includes a ketone group at the 9-position and a carboxylic acid group at the 3-position. This compound has garnered attention for its potential biological activities, including antimicrobial properties and applications in medicinal chemistry.

  • Molecular Formula : C₁₀H₁₄O₃
  • Molecular Weight : Approximately 182.22 g/mol
  • IUPAC Name : (1R,5S)-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid
  • CAS Number : 63242-00-2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The bicyclo[3.3.1]nonane moiety is prevalent in many biologically active natural products, particularly those with anticancer properties. Derivatives of this compound are being explored for their potential as anticancer agents due to their ability to interact with cellular pathways involved in tumor growth .

The biological activity of this compound is thought to involve interactions with specific enzymes and receptors within the body. The carboxylic acid functional group allows for further chemical modifications, enhancing its binding affinity to biological targets . Research is ongoing to elucidate the exact mechanisms through which this compound exerts its effects.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions that create the bicyclic structure while introducing the necessary functional groups . Derivatives such as methyl esters have been synthesized and studied for their biological activities, showcasing the versatility of this compound in medicinal chemistry .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylateC₁₁H₁₆O₃Contains a methyl ester instead of a carboxylic acid
9-Oxobicyclo[4.2.0]octane-2-carboxylic acidC₈H₈O₃Different bicyclic structure
Bicyclo[2.2.1]heptan-2-carboxylic acidC₇H₈O₂Smaller bicyclic system with different reactivity

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition of bacterial strains such as E.coli and Staphylococcus aureus, indicating its potential use in developing new antibacterial agents .
  • Anticancer Activity : In vitro studies revealed that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for anticancer drug development .

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